molecular formula C8H7F2IO B178461 1-Ethoxy-2,3-difluoro-4-iodobenzene CAS No. 144292-42-2

1-Ethoxy-2,3-difluoro-4-iodobenzene

Cat. No.: B178461
CAS No.: 144292-42-2
M. Wt: 284.04 g/mol
InChI Key: WZQBGHWYRCIGDB-UHFFFAOYSA-N
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Description

1-Ethoxy-2,3-difluoro-4-iodobenzene is an organic compound with the molecular formula C8H7F2IO. It is a colorless liquid that is soluble in some organic solvents such as ethanol and ether . This compound is used in various fields, including organic synthesis and chemical research.

Scientific Research Applications

1-Ethoxy-2,3-difluoro-4-iodobenzene has several scientific research applications:

Preparation Methods

1-Ethoxy-2,3-difluoro-4-iodobenzene can be synthesized through several methods. One common method involves the reaction of phenetole with iodine and boron trifluoride . The reaction conditions typically include a controlled temperature and the use of appropriate solvents to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles to ensure consistency and quality.

Chemical Reactions Analysis

1-Ethoxy-2,3-difluoro-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Fluorination: The fluorine atoms in the compound can be involved in fluorination reactions, which are useful in the synthesis of fluorinated organic compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2,3-difluoro-4-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can act as a leaving group in substitution reactions, while the fluorine atoms can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.

Comparison with Similar Compounds

1-Ethoxy-2,3-difluoro-4-iodobenzene can be compared with other similar compounds, such as:

    2,3-Difluoro-4-iodophenol: Similar in structure but with a hydroxyl group instead of an ethoxy group.

    1-Ethoxy-2,3-difluoro-4-bromobenzene: Similar but with a bromine atom instead of an iodine atom.

    1-Ethoxy-2,3-difluoro-4-chlorobenzene: Similar but with a chlorine atom instead of an iodine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

1-ethoxy-2,3-difluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2IO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQBGHWYRCIGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621438
Record name 1-Ethoxy-2,3-difluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144292-42-2
Record name 1-Ethoxy-2,3-difluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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